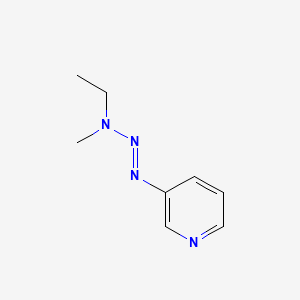
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the cyclo-condensation of aldehydes with 1,3-dicarbonyl compounds in the presence of ammonia or amines. For Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-, a common synthetic route involves the reaction of 3-ethyl-3-methyl-1-triazene with pyridine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of pyridine derivatives often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of magnetically recoverable catalysts has been explored to facilitate the separation and reuse of catalysts, thereby reducing production costs and environmental impact .
化学反应分析
Types of Reactions
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazenyl group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, which can be further utilized in various applications .
科学研究应用
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, agrochemicals, and polymers .
作用机制
The mechanism of action of Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can undergo hydrolysis to release nitrogen gas, which can lead to the formation of reactive intermediates that interact with biological molecules. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
Pyridine: The parent compound, known for its aromaticity and basicity.
3-Methylpyridine: A methyl-substituted derivative with similar chemical properties.
3-Ethylpyridine: An ethyl-substituted derivative with comparable reactivity.
Uniqueness
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the triazenyl functionality is required .
属性
CAS 编号 |
50355-77-6 |
|---|---|
分子式 |
C8H12N4 |
分子量 |
164.21 g/mol |
IUPAC 名称 |
N-methyl-N-(pyridin-3-yldiazenyl)ethanamine |
InChI |
InChI=1S/C8H12N4/c1-3-12(2)11-10-8-5-4-6-9-7-8/h4-7H,3H2,1-2H3 |
InChI 键 |
JHVDFEOKMRKWLB-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)N=NC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


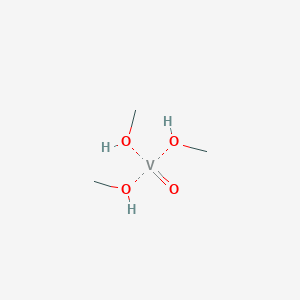
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
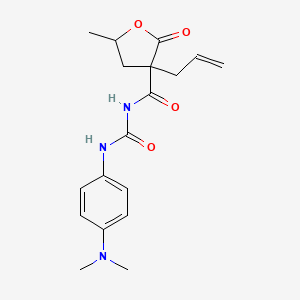
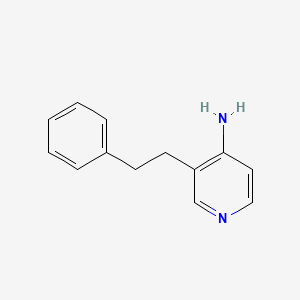
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)
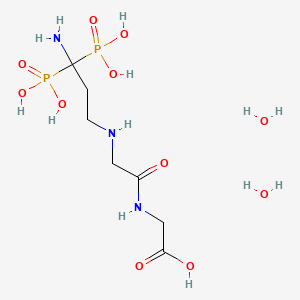
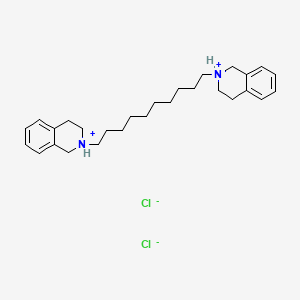
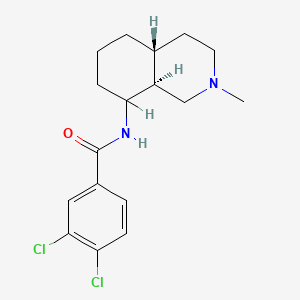
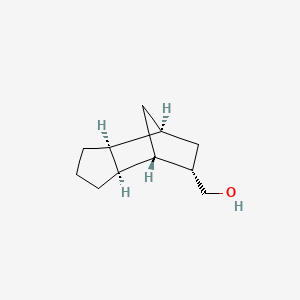
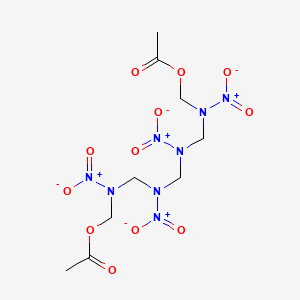
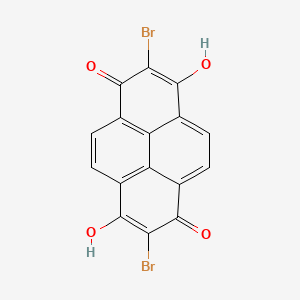
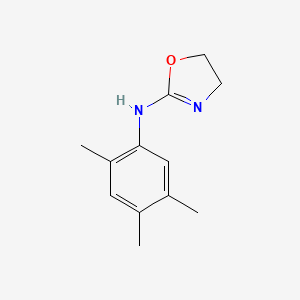
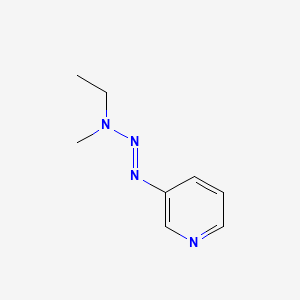
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
